![molecular formula C12H20N4 B13174364 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[35]nonane is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a pyrazole ring fused to a spirocyclic nonane system, which includes two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The resulting pyrazole is then subjected to further reactions to introduce the ethyl group at the 1-position.
The spirocyclic nonane structure is formed through a cyclization reaction, often involving the use of a suitable base and solvent under controlled temperature conditions. The final step involves the coupling of the pyrazole ring with the spirocyclic nonane system, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The spirocyclic structure and the presence of nitrogen atoms contribute to its binding affinity and specificity.
類似化合物との比較
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane can be compared with other similar compounds, such as:
1-(1-tert-Butyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane: Similar structure but with a tert-butyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane: Contains a methyl group, which affects its steric and electronic properties compared to the ethyl derivative.
The uniqueness of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3
特性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
3-(1-ethylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H20N4/c1-2-16-8-10(7-15-16)11-12(9-14-11)3-5-13-6-4-12/h7-8,11,13-14H,2-6,9H2,1H3 |
InChIキー |
RQLBCZIOYZDJTJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C2C3(CCNCC3)CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


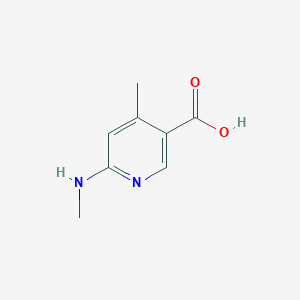
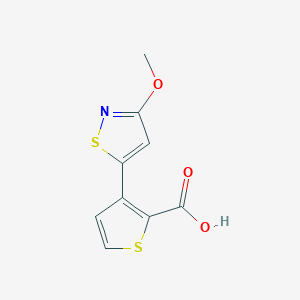
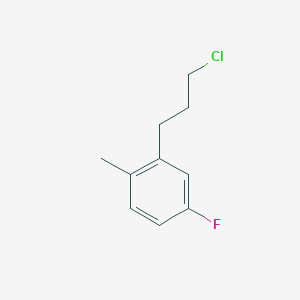

![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)


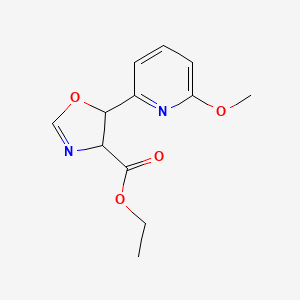
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
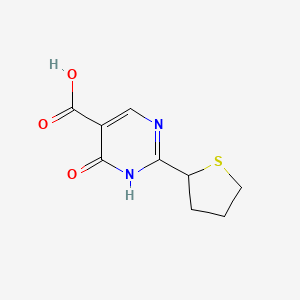

![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)

